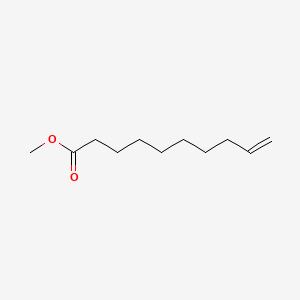

Methyl 9-decenoate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl dec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIGSHCJXYGFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365139 | |

| Record name | methyl 9-decenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25601-41-6 | |

| Record name | Methyl 9-decenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25601-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9-decenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025601416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Decenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | methyl 9-decenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dec-9-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.189.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 9-decenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2M7ZTD5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 9-decenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-decenoate (C₁₁H₂₀O₂) is an unsaturated fatty acid methyl ester that serves as a valuable chemical intermediate in the synthesis of various organic compounds.[1] Its utility in diverse applications, including the production of biofuels and the formulation of flavors and fragrances, necessitates a thorough understanding of its physical characteristics.[1][2] This guide provides a detailed overview of the known physical properties of this compound, supported by experimental methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that while some data is available for this compound, values for closely related compounds are also included for comparative purposes and should be considered with appropriate scientific caution.

| Property | Value | Notes and Citations |

| Molecular Formula | C₁₁H₂₀O₂ | [1][3][4] |

| Molecular Weight | 184.28 g/mol | [1][4] |

| Appearance | Liquid | [4][5] |

| Boiling Point | 123 °C at 21 Torr | [1][5][6] |

| Density | 0.883 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Solubility | Insoluble in water; Soluble in organic solvents.[1][2] | Exhibits strong lipophilic character.[1] |

| logP (Octanol-Water Partition Coefficient) | 4.6 at pH 7.8 | Indicates a high affinity for non-polar environments.[1] |

| Vapor Pressure | 13.37 Pa at 25°C | [6] |

| Refractive Index | nD²⁰ 1.425 (for Methyl decanoate) | Value for the saturated analogue, Methyl decanoate. |

| Melting Point | -14 to -11 °C (for Methyl decanoate) | Value for the saturated analogue, Methyl decanoate. |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research and development. The following section details standardized methodologies for measuring key physical parameters of liquid esters like this compound.

Determination of Boiling Point under Reduced Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is essential.

Principle: By lowering the pressure above the liquid, the boiling point is decreased. A vacuum distillation apparatus is employed to control the pressure and measure the corresponding boiling temperature.

Apparatus:

-

Round-bottom flask

-

Claisen or distillation head

-

Thermometer or temperature probe

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed.

-

Place a sample of the liquid ester (e.g., 10-20 mL) and a boiling chip or magnetic stir bar into the round-bottom flask.

-

Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Gradually apply vacuum to the system, adjusting to the desired pressure as measured by the manometer.

-

Begin heating the sample gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

Record the stable temperature at which the liquid is distilling as the boiling point at the recorded pressure.

Determination of Density

The density of a liquid is its mass per unit volume. Several methods can be employed for accurate determination.

Principle: The mass of a known volume of the liquid is measured at a specific temperature.

Method 1: Pycnometer Method

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer accurately.

-

Fill the pycnometer with the liquid ester, ensuring no air bubbles are trapped.

-

Place the pycnometer in a constant temperature bath until it reaches thermal equilibrium.

-

Adjust the liquid level to the calibration mark.

-

Wipe the outside of the pycnometer dry and weigh it.

-

The density is calculated by dividing the mass of the liquid (filled pycnometer weight minus empty pycnometer weight) by the volume of the pycnometer.

Method 2: Oscillating U-tube Densitometer

-

Calibrate the instrument with two standards of known density (e.g., dry air and distilled water).

-

Inject the liquid ester sample into the U-tube.

-

The instrument measures the oscillation period of the U-tube, which is related to the density of the sample.

-

The density is automatically calculated and displayed by the instrument.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For esters, solubility in both aqueous and organic solvents is of interest.

Qualitative Procedure:

-

To a small test tube, add approximately 1 mL of the solvent (e.g., water, ethanol, diethyl ether).

-

Add a few drops of the liquid ester to the solvent.

-

Vigorously shake the test tube for about 30 seconds.

-

Observe whether the ester dissolves completely, forms a separate layer, or is partially soluble.

-

Record the observations.

Quantitative Procedure (for Octanol-Water Partition Coefficient, logP): The octanol-water partition coefficient is a measure of the lipophilicity of a compound. The shake-flask method is a common technique for its determination.

-

Prepare a solution of the ester in either water-saturated 1-octanol or 1-octanol-saturated water.

-

Place equal volumes of this solution and the other phase (either 1-octanol-saturated water or water-saturated 1-octanol) into a separatory funnel.

-

Shake the funnel for a predetermined period to allow for equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and octanol layers.

-

Determine the concentration of the ester in each phase using a suitable analytical technique (e.g., gas chromatography, HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of P (logP) is then reported.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid compound under reduced pressure.

Caption: Workflow for Boiling Point Determination Under Reduced Pressure.

References

Methyl 9-decenoate chemical structure and formula C11H20O2.

An In-depth Technical Guide to Methyl 9-decenoate

Introduction

This compound is an unsaturated fatty acid methyl ester (FAME) with the molecular formula C11H20O2.[1][2][3] It consists of a ten-carbon chain with a terminal double bond (at the ninth carbon) and a methyl ester group.[1] This structure imparts both hydrophobic (the long carbon chain) and moderately polar (the ester group) characteristics, influencing its physical properties and reactivity.[2] this compound serves as a valuable chemical intermediate in various synthetic processes, a component in biodiesel, and has potential applications in the flavor and fragrance industry.[1][2] Its well-defined structure also makes it a useful reference standard in analytical chemistry, particularly in gas chromatography.[1]

Chemical Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and associated identifiers.

-

IUPAC Name : methyl dec-9-enoate[1]

The chemical structure is characterized by a linear ten-carbon chain with a double bond between C9 and C10, and a methyl ester at C1.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and role in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Weight | 184.27 g/mol | [1] |

| Appearance | White crystalline powder or colorless to pale yellow liquid | [4][6] |

| Boiling Point | 123 °C at 21 Torr | [1][4] |

| Density | 0.883 ± 0.06 g/cm³ (Predicted) | [4] |

| Vapor Pressure | 13.37 Pa at 25°C | [1][4] |

| logP (Octanol-Water) | 3.076 - 4.6 | [1][4] |

| Solubility | Soluble in organic solvents, poorly soluble in water. | [1][2] |

| Refractive Index | Data not available | |

| Flash Point | 198.00 °F (92.40 °C) (estimated) | [6] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound.

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available, though specific peak assignments for the 9-decenoate isomer are not detailed in the provided search results. A spectrum for the related methyl decanoate is available. | [7] |

| ¹³C NMR | Spectra available from sources like SpectraBase. | [8] |

| Mass Spectrometry (MS) | GC-MS data is available, with the NIST Mass Spectrometry Data Center providing reference spectra. The exact mass is 184.146329876 Da. | [4][8] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. A spectrum for the related methyl decanoate is also available for comparison. | [8][9] |

| Kovats Retention Index | 1316 (Semi-standard non-polar column). | [8][10] |

Synthesis of this compound

Several synthetic routes are employed for the production of this compound, each with distinct advantages.

-

Esterification : This is a direct method involving the reaction of 9-decenoic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid.[1]

-

Olefin Metathesis : A modern and significant approach is the ethenolysis of methyl oleate (derived from plant oils) using ruthenium catalysts (e.g., Grubbs II catalyst).[1] This reaction produces both this compound and 1-decene, which are valuable chemical intermediates.[1]

-

Transesterification : This common industrial method involves the transesterification of triglycerides from vegetable oils to produce a mixture of fatty acid methyl esters, which can include this compound depending on the feedstock.[1]

Caption: Major synthesis routes for this compound.

Experimental Protocol: Acid-Catalyzed Esterification of a Carboxylic Acid

The following is a general, detailed protocol for the synthesis of a methyl ester from a carboxylic acid, which is directly applicable to the synthesis of this compound from 9-decenoic acid. This protocol is based on a standard procedure for esterification.[11]

Objective: To synthesize this compound via Fischer esterification of 9-decenoic acid.

Materials:

-

9-decenoic acid (1 equivalent)

-

Methanol (as both reactant and solvent, excess)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane or Diethyl Ether (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 9-decenoic acid and an excess of methanol.

-

Catalyst Addition : While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Let the reaction proceed for several hours (typically 2-4 hours), monitoring by TLC if necessary.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add water and an extraction solvent (e.g., diethyl ether).

-

Shake the funnel, venting frequently. Allow the layers to separate and collect the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

-

Drying and Concentration : Dry the collected organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification : The crude this compound can be purified by fractional vacuum distillation to yield the final product.[11]

Chemical Reactions and Biological Activity

The presence of both a double bond and an ester functional group makes this compound a versatile molecule for further chemical transformations.

-

Reactivity : The terminal double bond can undergo various reactions such as hydrogenation, epoxidation, and polymerization.[2] The ester group can be hydrolyzed back to the carboxylic acid or transesterified with other alcohols.

-

Biological Activity : Limited studies have explored the biological properties of this compound. One study investigated its potential as an insecticide against the red flour beetle (Tribolium castaneum).[1] However, more extensive research is required to fully understand its biological profile and potential applications in drug development or agrochemicals.[1]

Applications

This compound has several established and potential applications across different industries.

-

Chemical Intermediate : It is a precursor for the synthesis of other valuable chemicals and polymers.[1][2] Its bifunctional nature allows for a wide range of chemical modifications.

-

Biodiesel : As a fatty acid methyl ester, it can be a component of biodiesel, where its properties contribute to the overall fuel characteristics like cetane number and oxidative stability.[1]

-

Flavors and Fragrances : Due to its often pleasant, fruity odor, it has applications in the formulation of flavors and fragrances.[2]

-

Coatings and Inks : It is used as a raw material for coatings, inks, and plastic additives.[2]

Caption: Key application areas for this compound.

References

- 1. Buy this compound | 25601-41-6 [smolecule.com]

- 2. CAS 25601-41-6: this compound | CymitQuimica [cymitquimica.com]

- 3. larodan.com [larodan.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. methyl 9-octadecenoate, 2462-84-2 [thegoodscentscompany.com]

- 7. Methyl decanoate(110-42-9) 1H NMR [m.chemicalbook.com]

- 8. This compound | C11H20O2 | CID 1778877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl decanoate(110-42-9) IR Spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. Methyl decanoate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Identification of Methyl 9-decenoate

This guide provides an overview of the key identifiers for Methyl 9-decenoate, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers

This compound is an organic compound classified as a fatty acid methyl ester.[1] For consistent and accurate identification in research and regulatory documentation, standardized identifiers are crucial. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, while synonyms provide alternative names used in literature and commerce.

Below is a summary of the primary identifiers for this compound.

| Identifier Type | Value |

| CAS Number | 25601-41-6[1][2][3][4][5] |

| IUPAC Name | methyl dec-9-enoate[1][2] |

| Synonyms | 9-Decenoic acid, methyl ester[2][3][4][5][6] |

| Methyl dec-9-enoate[3][4] | |

| 9-DAME[7] | |

| dec-9-enoic acid methyl ester[6] | |

| Molecular Formula | C11H20O2[1][2][3][5] |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the primary chemical compound and its various identifiers. This visualization helps in understanding how a single chemical entity is referenced across different systems and publications.

Note on Methodologies: The information presented in this guide is based on established chemical databases and public records. As this document focuses on the identification of a chemical compound, it does not include experimental protocols or signaling pathways, which are not applicable to this topic. The provided data is for informational and reference purposes in a research context.

References

- 1. Buy this compound | 25601-41-6 [smolecule.com]

- 2. This compound | C11H20O2 | CID 1778877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. CAS 25601-41-6: this compound | CymitQuimica [cymitquimica.com]

- 5. larodan.com [larodan.com]

- 6. 9-Decenoic acid, methyl ester | CAS#:25601-41-6 | Chemsrc [chemsrc.com]

- 7. This compound|lookchem [lookchem.com]

An In-depth Technical Guide to the Natural Occurrence and Sources of Unsaturated Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated fatty acid esters are a broad class of lipids that play crucial roles in biological systems, from serving as fundamental components of cell membranes to acting as signaling molecules and energy storage reserves. These esters, which consist of an unsaturated fatty acid linked to an alcohol, are widespread in nature. Their unique chemical structures, characterized by the presence of one or more double bonds in the fatty acid chain, confer specific physical and biological properties that are of significant interest in the fields of biochemistry, nutrition, and pharmacology. For drug development professionals, the lipophilic nature of these esters presents opportunities for creating prodrugs with enhanced bioavailability and targeted delivery. This guide provides a comprehensive overview of the natural occurrence and sources of unsaturated fatty acid esters, detailed experimental protocols for their analysis, and insights into their roles in cellular signaling pathways.

Natural Occurrence and Sources

Unsaturated fatty acid esters are ubiquitously found across the plant and animal kingdoms, as well as in various microorganisms. They are most commonly found as triglycerides (trieesters of glycerol), phospholipids, and wax esters.

Plant Sources

Vegetable oils are a primary source of unsaturated fatty acid esters, predominantly in the form of triglycerides. The composition of these esters varies significantly among different plant species, influencing the physical properties and nutritional value of the oil.

Table 1: Unsaturated Fatty Acid Ester Composition of Common Vegetable Oils (% of Total Fatty Acids)

| Oil Source | Monounsaturated Fatty Acids (%) | Polyunsaturated Fatty Acids (%) | Predominant Unsaturated Fatty Acids |

| Olive Oil | 70.9 | 11.2 | Oleic acid (C18:1) |

| Canola Oil | 62.0 | 31.5 | Oleic acid (C18:1), Linoleic acid (C18:2) |

| Peanut Oil | 45.8 | 33.5 | Oleic acid (C18:1), Linoleic acid (C18:2) |

| Sunflower Oil (High Linoleic) | 13.0 | 75.0 | Linoleic acid (C18:2) |

| Flaxseed Oil | 18.0 | 73.0 | α-Linolenic acid (C18:3) |

| Soybean Oil | 23.0 | 58.0 | Linoleic acid (C18:2), α-Linolenic acid (C18:3) |

| Palm Oil | 40.2 | 10.1 | Oleic acid (C18:1) |

Data compiled from various sources.

Animal Sources

Animal fats are another significant source of unsaturated fatty acid esters, again primarily as triglycerides. The fatty acid profile of animal fats is influenced by the animal's diet and species.

Table 2: Unsaturated Fatty Acid Ester Composition of Common Animal Fats (% of Total Fatty Acids)

| Fat Source | Monounsaturated Fatty Acids (%) | Polyunsaturated Fatty Acids (%) | Predominant Unsaturated Fatty Acids |

| Lard (Pork Fat) | 47-50 | 6-10 | Oleic acid (C18:1), Linoleic acid (C18:2)[1] |

| Beef Tallow | ~50 | ~7 | Oleic acid (C18:1)[2] |

| Chicken Fat | 40-50 | 15-25 | Oleic acid (C18:1), Linoleic acid (C18:2) |

| Fish Oil (e.g., Salmon) | 20-30 | 40-50 | Eicosapentaenoic acid (EPA, C20:5), Docosahexaenoic acid (DHA, C22:6) |

Data compiled from various sources.[1][2]

Marine Sources

The marine environment is a rich source of long-chain polyunsaturated fatty acid (LC-PUFA) esters, particularly omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These are primarily produced by microalgae and accumulate up the food chain.

Table 3: Unsaturated Fatty Acid Ester Composition of Selected Marine Microalgae (% of Total Fatty Acids)

| Microalgae Species | EPA (C20:5) (%) | DHA (C22:6) (%) | Other Unsaturated Fatty Acids |

| Phaeodactylum tricornutum | 20-30 | <1 | Oleic acid, Linoleic acid |

| Nannochloropsis sp. | 25-40 | <1 | Palmitoleic acid, Oleic acid |

| Porphyridium cruentum | ~41 | - | Arachidonic acid[3] |

| Crypthecodinium cohnii | - | 30-50 | Oleic acid |

| Schizochytrium sp. | <5 | 30-50 | Docosapentaenoic acid (DPA) |

Data compiled from various sources.[3]

Microbial Sources

Various bacteria, yeasts, and fungi are capable of producing and accumulating significant quantities of lipids containing unsaturated fatty acid esters. These oleaginous microorganisms are being explored as sustainable sources for biofuels and specialty chemicals.

Table 4: Unsaturated Fatty Acid Ester Composition of Selected Oleaginous Microorganisms (% of Total Fatty Acids)

| Microorganism | Predominant Unsaturated Fatty Acids |

| Yarrowia lipolytica (Yeast) | Oleic acid (C18:1), Linoleic acid (C18:2) |

| Rhodotorula toruloides (Yeast) | Oleic acid (C18:1), Linoleic acid (C18:2) |

| Mortierella alpina (Fungus) | Arachidonic acid (C20:4) |

| Escherichia coli (Engineered Bacterium) | Varies based on genetic modification, can be engineered to produce specific unsaturated fatty acids. |

Data compiled from various sources.

Experimental Protocols

The accurate analysis of unsaturated fatty acid esters from natural sources is critical for research and development. This section provides detailed methodologies for the extraction, preparation, and analysis of these compounds.

Lipid Extraction

This method is suitable for the extraction of lipids from tissues, cell cultures, and other wet biological samples.[4][5][6]

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

Sample (e.g., 1 g of tissue homogenate or 1 ml of cell suspension)

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes

-

Pasteur pipettes

Procedure:

-

To 1 ml of the aqueous sample in a glass centrifuge tube, add 3.75 ml of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell disruption.

-

Add 1.25 ml of chloroform to the tube and vortex for 1 minute.

-

Add 1.25 ml of deionized water to the tube and vortex for another 1 minute.

-

Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases. Two distinct layers will form: an upper aqueous methanol-water layer and a lower organic chloroform layer containing the lipids. A protein disk may be present at the interface.

-

Carefully collect the lower chloroform layer using a Pasteur pipette, passing through the upper layer with gentle positive pressure to avoid contamination.

-

The collected chloroform phase can then be dried under a stream of nitrogen for further analysis.

This method is ideal for the exhaustive extraction of lipids from dried and powdered solid samples like seeds and microbial biomass.

Materials:

-

Soxhlet extraction apparatus (including reflux condenser, thimble holder, and flask)

-

Cellulose extraction thimble

-

Heating mantle

-

Hexane (or other suitable non-polar solvent)

-

Dried and ground sample

Procedure:

-

Accurately weigh the dried and finely ground sample and place it into a cellulose extraction thimble.

-

Place the thimble inside the Soxhlet extraction chamber.

-

Fill the round-bottom flask with hexane to about two-thirds of its volume.

-

Assemble the Soxhlet apparatus and connect the condenser to a water source.

-

Heat the flask using a heating mantle to boil the solvent. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the sample in the thimble.

-

The solvent will slowly fill the extraction chamber, extracting the lipids from the sample.

-

Once the solvent reaches the top of the siphon arm, it will be siphoned back into the boiling flask, carrying the extracted lipids with it.

-

This cycle is repeated for several hours (typically 6-8 hours) to ensure complete extraction.

-

After extraction, the solvent in the flask, now containing the lipids, is evaporated to yield the crude lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography (GC)

For GC analysis, triglycerides and other fatty acid esters are typically converted to their more volatile methyl esters through a process called transesterification.

This method is suitable for samples containing free fatty acids in addition to esters.

Materials:

-

Lipid extract

-

2% Sulfuric acid in methanol

-

Hexane

-

Saturated sodium chloride solution

-

Screw-cap glass tubes with PTFE liners

Procedure:

-

Place approximately 10-20 mg of the lipid extract into a screw-cap glass tube.

-

Add 2 ml of 2% sulfuric acid in methanol.

-

If the lipid does not fully dissolve, add 1 ml of toluene.

-

Seal the tube tightly and heat at 50°C for 2 hours in a water bath or heating block.

-

Cool the tube to room temperature.

-

Add 2 ml of hexane and 1 ml of saturated sodium chloride solution.

-

Vortex the tube to mix thoroughly and then allow the layers to separate.

-

The upper hexane layer, containing the FAMEs, is carefully transferred to a new vial for GC analysis.

This is a rapid method suitable for the transesterification of glycerolipids.

Materials:

-

Lipid extract

-

0.5 M Sodium methoxide in methanol

-

Hexane

-

Saturated sodium chloride solution

-

Screw-cap glass tubes with PTFE liners

Procedure:

-

Dissolve approximately 10-20 mg of the lipid extract in 1 ml of hexane in a screw-cap glass tube.

-

Add 0.2 ml of 0.5 M sodium methoxide in methanol.

-

Seal the tube and vortex vigorously for 2 minutes at room temperature.

-

Add 2 ml of saturated sodium chloride solution to stop the reaction.

-

Vortex and then centrifuge briefly to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for GC analysis.

Visualization of Workflows and Pathways

Logical Relationships and Classifications

Caption: Classification of fatty acids.

Experimental Workflows

Caption: General experimental workflow for fatty acid analysis.

Signaling Pathways

Unsaturated fatty acids and their esterified forms are not just structural components; they are also potent signaling molecules that modulate a variety of cellular processes, including inflammation, cell growth, and metabolism.

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain unsaturated fatty acids, including omega-3 fatty acids like EPA and DHA. Its activation is linked to anti-inflammatory and insulin-sensitizing effects.[1][4][7][8]

Caption: GPR120-mediated anti-inflammatory signaling.

Oleic acid (an omega-9 monounsaturated fatty acid) has been shown to influence signaling pathways involved in cancer cell migration and proliferation. One such pathway involves the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent PI3K/Akt signaling cascade.

Caption: Oleic acid-induced cell migration signaling.

Relevance in Drug Development

The chemical properties of unsaturated fatty acid esters make them attractive moieties for the development of novel therapeutics.

Prodrug Strategies

By esterifying a polar drug molecule with a fatty acid, its lipophilicity can be significantly increased. This can lead to:

-

Enhanced Oral Bioavailability: Increased absorption through the gastrointestinal tract.

-

Improved Blood-Brain Barrier Penetration: Facilitating the delivery of drugs to the central nervous system.

-

Prolonged Half-life: Increased binding to plasma proteins like albumin can reduce clearance rates.[9]

-

Targeted Delivery: Lipidic prodrugs can be incorporated into lipid-based nanocarriers like liposomes and solid lipid nanoparticles for targeted delivery to specific tissues, such as tumors.[10]

Bioactive Lipids as Therapeutics

Certain unsaturated fatty acid esters themselves possess therapeutic properties. For example, highly purified eicosapentaenoic acid ethyl ester is an FDA-approved drug for lowering triglyceride levels and reducing cardiovascular risk.[11] Research is ongoing to explore the therapeutic potential of other unsaturated fatty acid esters in inflammatory diseases, cancer, and metabolic disorders.[12][13]

Conclusion

Unsaturated fatty acid esters are a diverse and abundant class of natural products with profound biological significance. A thorough understanding of their sources, chemistry, and biological activities is essential for researchers in the life sciences. For professionals in drug development, the unique properties of these molecules offer exciting opportunities for the design of more effective and targeted therapies. The methodologies and data presented in this guide provide a solid foundation for the exploration and utilization of unsaturated fatty acid esters in both basic research and pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction Methods Used to Separate Lipids from Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid and quantitative method for total fatty acid analysis of fungi and other biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scholarly Article or Book Chapter | Sensing unsaturated fatty acids: insights from GPR120 signaling | ID: pc289v616 | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. Omega-3 and omega-6 PUFAs induce the same GPR120-mediated signalling events, but with different kinetics and intensity in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Unsaturated fatty acids as a co-therapeutic agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Methyl 9-decenoate's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-decenoate, an unsaturated fatty acid methyl ester, has garnered interest for its potential biological activities. While direct and extensive research on this specific compound is in its nascent stages, preliminary studies and a significant body of evidence on structurally related fatty acid methyl esters (FAMEs) suggest a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available data on this compound and extrapolates its potential biological profile based on the activities of similar molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to guide future research and development efforts.

Introduction

This compound (C₁₁H₂₀O₂) is a monounsaturated fatty acid methyl ester with a terminal double bond.[1][2][3][4] Its chemical structure suggests potential for various biological interactions. While its primary applications have been in the production of biodiesel and as a chemical intermediate, emerging research points towards potential antimicrobial and insecticidal properties.[1] This guide aims to consolidate the existing, albeit limited, information on this compound and to provide a broader context by examining the well-documented biological activities of other unsaturated FAMEs. This comparative approach will highlight promising areas for future investigation into the therapeutic potential of this compound.

Potential Biological Activities and Quantitative Data

Direct quantitative data on the biological activity of this compound is limited. However, studies on analogous unsaturated FAMEs provide valuable insights into its potential efficacy in several key areas.

Antimicrobial and Antifungal Activity

Limited studies suggest that this compound may possess antimicrobial properties.[1] Research on other FAMEs has demonstrated significant antifungal activity. For instance, FAMEs derived from vegetable oils have shown potent activity against various fungal strains.

Table 1: Antifungal Activity of Fatty Acid Methyl Esters (FAMEs) from Vegetable Oils

| FAME Source | Target Organism | MIC (µg/mL) | IC₅₀ (µg/mL) |

| Soybean Oil | Paracoccidioides spp. | 15.6 - 500 | 1.86 - 9.42 |

| Corn Oil | Paracoccidioides spp. | 15.6 - 500 | 1.86 - 9.42 |

| Sunflower Oil | Paracoccidioides spp. | 15.6 - 500 | 1.86 - 9.42 |

| Algerian Linum usitatissimum L. seeds | Aspergillus flavus | - | - |

| Algerian Linum usitatissimum L. seeds | Aspergillus ochraceus | - | - |

Source: Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils.[5] Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus.[6]

Anti-inflammatory Activity

While there is no direct evidence for the anti-inflammatory activity of this compound, numerous studies have demonstrated the potent anti-inflammatory effects of other unsaturated FAMEs. These compounds have been shown to inhibit key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Related Fatty Acid Methyl Esters

| Compound | Assay | Target/Cell Line | Result (Inhibitory Effect %) | Concentration |

| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | TPA-induced inflammation | Mouse ear | 43% | 500 µg |

| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | TPA-induced inflammation | Mouse ear | 63% | 500 µg |

| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | TPA-induced inflammation | Mouse ear | 79% | 500 µg |

| Hexadecanoic acid methyl ester, Octadecanoic acid methyl ester | LPS-induced NO production | RAW 264.7 cells | Significant inhibition | Not specified |

Source: (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii.[7] Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root.[8]

Antioxidant Activity

The antioxidant potential of FAMEs has been investigated, suggesting that this compound could also exhibit similar properties.

Table 3: Antioxidant Activity of FAMEs

| FAME Source | Assay | IC₅₀ (mg/mL) |

| Sabal causiarum seed | DPPH Free Radical Scavenging | 0.19 ± 0.31 |

| α-Tocopherol (Standard) | DPPH Free Radical Scavenging | 0.25 ± 0.40 |

Source: Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal.[9]

Cytotoxicity and Anticancer Potential

The cytotoxic effects of FAMEs against cancer cell lines suggest a potential avenue for investigation for this compound.

Table 4: Cytotoxicity of a Related Fatty Acid Methyl Ester

| Compound | Cell Line | Effect | Concentration |

| 9,12-Octadecadienoic acid (Z, Z)-, methyl ester | Vero cells | Non-lethal | up to 250 µg/mL |

Source: Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications.[10]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound can be adapted from established methods used for other FAMEs.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from studies on the antifungal activity of FAMEs.[5]

-

Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell concentration.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in a 96-well microtiter plate using culture medium.

-

Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (temperature and duration) for the specific fungal species.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

-

Determination of IC₅₀: The 50% inhibitory concentration (IC₅₀) can be determined by measuring the optical density of each well and calculating the concentration that results in a 50% reduction in growth compared to the control.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol is based on standard methods for assessing anti-inflammatory activity.[8][11]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Viability Assay (MTT): To ensure that any observed effects are not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed. Cells are treated with various concentrations of this compound for a specified period, and cell viability is assessed.

-

Nitric Oxide (NO) Assay: Cells are seeded in a 96-well plate and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of different concentrations of this compound.

-

Griess Reaction: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the amount of nitrite is calculated from a standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group.

DPPH Free Radical Scavenging Assay for Antioxidant Activity

This is a common and straightforward method for evaluating antioxidant capacity.[9]

-

Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

Assay Procedure: Different concentrations of this compound are added to the DPPH solution. The mixture is shaken and incubated in the dark at room temperature.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) after a set incubation time. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizations of Potential Mechanisms and Workflows

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many fatty acids and their derivatives are mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.

Caption: Hypothesized Anti-inflammatory Mechanism of this compound.

Experimental Workflow for In Vitro Biological Activity Screening

A logical workflow is essential for the systematic investigation of this compound's biological properties.

Caption: General Workflow for Biological Activity Screening.

Conclusion and Future Directions

The preliminary investigation into the biological activity of this compound reveals a compound of interest with potential therapeutic applications, primarily inferred from the activities of structurally similar unsaturated fatty acid methyl esters. While direct evidence is currently sparse, the existing data on related compounds strongly suggests that this compound warrants further investigation for its potential antimicrobial, anti-inflammatory, and antioxidant properties.

Future research should focus on:

-

Direct Biological Screening: Conducting comprehensive in vitro and in vivo studies to definitively determine the biological activities of pure this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure of this compound influence its biological activity.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, which are crucial for unlocking the full therapeutic potential of this compound.

References

- 1. Buy this compound | 25601-41-6 [smolecule.com]

- 2. This compound | C11H20O2 | CID 1778877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. CAS 25601-41-6: this compound | CymitQuimica [cymitquimica.com]

- 5. scielo.br [scielo.br]

- 6. Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Parameters of Methyl 9-decenoate in Polar and Nonpolar Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of Methyl 9-decenoate, a C11 unsaturated fatty acid methyl ester. Understanding these parameters is crucial for its application as a solvent, chemical intermediate, or in various formulations.[1][2] This document outlines its physicochemical properties, solubility characteristics in different media, and the experimental methodologies used to determine its solubility parameters.

Introduction to this compound and Solubility Parameters

This compound (C₁₁H₂₀O₂) is an organic compound classified as an unsaturated fatty acid methyl ester.[1][2] Its molecular structure consists of a long hydrophobic carbon chain and a polar ester functional group, which dictates its solubility behavior.[1]

Solubility parameters provide a numerical estimate of the degree of interaction between materials, making them a valuable tool for predicting the solubility of a solute in a solvent. The principle of "like dissolves like" is quantified by these parameters; materials with similar solubility parameters are likely to be miscible.[1] Hansen Solubility Parameters (HSPs) are a widely used extension of this concept, breaking down the total Hildebrand solubility parameter into three components:

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties provide context for its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [2][3][4][5] |

| Molecular Weight | 184.28 g/mol | [1][4][5] |

| Appearance | Liquid at standard conditions | [1] |

| Boiling Point | 123 °C at 21 Torr | [1][3] |

| log P (Octanol-Water Partition Coefficient) | 4.6 at pH 7.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Solubility Profile in Polar and Nonpolar Media

The dual nature of this compound's structure, with its nonpolar alkyl chain and polar ester group, governs its solubility.[1]

-

Nonpolar Media: It exhibits high solubility in nonpolar and moderately polar organic solvents.[1][2] This is due to the favorable van der Waals interactions between the long hydrocarbon chain of the ester and the nonpolar solvent molecules.

-

Polar Media: The solubility of esters in water is primarily determined by their ability to form hydrogen bonds.[6] While the ester's oxygen atoms can act as hydrogen bond acceptors, the long, nonpolar carbon chain is hydrophobic.[7][8][9] Consequently, this compound has very limited solubility in water.[1] However, in polar solvents like alcohols, it shows good miscibility due to hydrogen bonding between the ester's carbonyl oxygen and the alcohol's hydroxyl group.[1]

Hansen Solubility Parameters (HSP) of this compound

| Hansen Parameter | Estimated Value (MPa½) |

| δd (Dispersion) | 16.2 |

| δp (Polar) | 3.9 |

| δh (Hydrogen Bonding) | 4.5 |

| Total (Hildebrand) | 17.2 |

Note: Values are converted from (cal/mL)½ to MPa½ by multiplying by 2.0455. The values for methyl oleate (7.9, 1.9, 2.2 (cal/mL)½) were used as a basis for this estimation.[1][10]

Caption: Relationship between the total Hildebrand solubility parameter and its Hansen components.

Experimental Protocols for Determining Solubility Parameters

Several methods can be employed to determine the solubility parameters of a substance. For fatty acid methyl esters like this compound, Inverse Gas Chromatography (IGC) is a suitable technique.[11]

Methodology: Inverse Gas Chromatography (IGC)

Inverse Gas Chromatography is a technique where the material to be studied (in this case, this compound) is used as the stationary phase in a gas chromatography column. A series of well-characterized solutes with known solubility parameters are then injected into the column.

Key Experimental Steps:

-

Column Preparation: A GC column is coated with this compound, which acts as the stationary phase.

-

Solute Injection: A set of probe solutes with varying and known solubility parameters are individually injected into the GC system.

-

Retention Time Measurement: The retention time for each solute is measured. The retention time is related to the interaction between the solute and the stationary phase.

-

Calculation of Flory-Huggins Interaction Parameter: The specific retention volumes of the solutes are used to calculate the Flory-Huggins interaction parameters between this compound and each solute.[11]

-

Determination of Hildebrand Solubility Parameter: The Hildebrand solubility parameter of this compound is determined by plotting the Flory-Huggins interaction parameters against the solubility parameters of the probe solutes. The minimum interaction parameter corresponds to the best miscibility, indicating that the solubility parameters of the solute and the stationary phase are closely matched.[11]

-

Determination of Hansen Solubility Parameters: To determine the individual Hansen parameters (δd, δp, δh), a wider range of probe solutes with varying polarities and hydrogen bonding capabilities is used. The resulting data is then fitted to a three-dimensional model to solve for the three Hansen parameters of the stationary phase.

Caption: Experimental workflow for determining solubility parameters using Inverse Gas Chromatography.

Conclusion

The solubility parameters of this compound are dictated by its amphiphilic chemical structure. It is highly soluble in nonpolar and moderately polar organic solvents, with limited solubility in water. While experimentally determined Hansen Solubility Parameters are not explicitly published, they can be reliably estimated from similar compounds. The experimental determination of these parameters can be achieved through techniques such as Inverse Gas Chromatography. This technical guide provides researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this compound in various applications.

References

- 1. Buy this compound | 25601-41-6 [smolecule.com]

- 2. CAS 25601-41-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C11H20O2 | CID 1778877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. nagwa.com [nagwa.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Hansen solubility parameters [stenutz.eu]

- 11. Characterization of solvent properties of methyl soyate by inverse gas chromatography and solubility parameters - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Thermodynamic Properties and Vapor Pressure of Methyl 9-decenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and vapor pressure of Methyl 9-decenoate, an unsaturated fatty acid methyl ester. The information is compiled from a variety of sources, including experimental data and theoretical estimations, to serve as a valuable resource for professionals in research, science, and drug development.

Core Thermodynamic Properties

This compound (C₁₁H₂₀O₂) is an unsaturated fatty acid methyl ester with a molecular weight of 184.28 g/mol .[1] Its thermodynamic properties are crucial for understanding its behavior in various applications, from its potential use in biodiesel to its role as a chemical intermediate.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound. It is important to note that some of these values are estimated using methods such as the Joback method, which provides predictions based on molecular structure.

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 184.28 | g/mol | [1] |

| Boiling Point | 123 (at 21 Torr) | °C | [2][3] |

| Normal Boiling Point (estimated) | 524.05 | K | [1] |

| Normal Melting Point (estimated) | 284.13 | K | [1] |

| Density (predicted) | 0.883 ± 0.06 | g/cm³ | [3] |

| Standard Enthalpy of Formation (liquid, estimated) | -389.74 | kJ/mol | [1] |

| Standard Gibbs Free Energy of Formation (liquid, estimated) | -104.34 | kJ/mol | [1] |

| Enthalpy of Fusion at Normal Melting Point (estimated) | 25.75 | kJ/mol | [1] |

| Enthalpy of Vaporization at Normal Boiling Point (estimated) | 48.57 | kJ/mol | [1] |

| Critical Temperature (estimated) | 698.08 | K | [1] |

| Critical Pressure (estimated) | 2092.66 | kPa | [1] |

| Critical Volume (estimated) | 0.656 | m³/kmol | [1] |

Table 2: Vapor Pressure of this compound

| Temperature (°C) | Pressure (Pa) | Source |

| 25 | 13.37 | [2][3] |

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cpg) of this compound (Joback Method)

| Temperature (K) | Cpg (J/mol·K) | Source |

| 524.05 | 396.19 | [1] |

| 553.05 | 410.62 | [1] |

| 582.06 | 424.47 | [1] |

| 611.06 | 437.74 | [1] |

| 640.07 | 450.46 | [1] |

| 669.07 | 462.62 | [1] |

| 698.08 | 474.25 | [1] |

Experimental Protocols for Determination of Thermodynamic Properties

While specific experimental data for all thermodynamic properties of this compound are not exhaustively available, the following methodologies are standard for fatty acid methyl esters (FAMEs) and are applicable for its characterization.

Vapor Pressure Measurement

The accurate determination of vapor pressure for FAMEs like this compound is challenging due to their low volatility at ambient temperatures. Several techniques can be employed:

-

Static Method: This direct method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature in a closed system. A static apparatus is suitable for measuring the vapor pressure of biodiesel fuels.

-

Gas Saturation Method: In this dynamic method, an inert gas is passed through or over the liquid sample at a known flow rate, becoming saturated with the vapor. The amount of vapor transported by the gas is then determined, allowing for the calculation of the vapor pressure. This method is particularly useful for low-volatility substances.

-

Thermogravimetric Analysis (TGA): This indirect method measures the mass loss of a sample as a function of temperature in a controlled atmosphere. The rate of mass loss can be related to the vapor pressure. TGA is a rapid screening method for FAME mixtures.

-

Correlation Gas Chromatography: This technique evaluates vaporization enthalpies and vapor pressures by comparing the retention times of the analyte with those of a series of standard compounds with known properties.

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids. The procedure involves heating a sample and a reference material at a constant rate and measuring the difference in heat flow required to maintain the same temperature in both. The liquid heat capacity of biodiesel fuel samples can be measured using a DSC, typically with a heating rate of 5 °C/min.[2]

Enthalpy of Formation Measurement

The standard enthalpy of formation of organic liquids like this compound is typically determined using combustion calorimetry.

-

Bomb Calorimetry: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured. From this, the enthalpy of combustion can be calculated. Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the compound can be determined.

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of this compound.

References

Initial Research on the Insecticidal Properties of Methyl 9-decenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-decenoate, a fatty acid methyl ester (FAME), belongs to a class of compounds that have garnered interest for their potential as biopesticides. While research into the specific insecticidal properties of this compound is limited in publicly available literature, this technical guide synthesizes the current understanding of FAMEs as insecticidal agents. It provides a framework for future research by presenting comparative quantitative data for structurally similar compounds, detailing generalized experimental protocols for assessing insecticidal activity, and exploring potential mechanisms of action, including possible interactions with insect neurological pathways. This document aims to serve as a foundational resource for researchers investigating the potential of this compound as a novel insecticide.

Introduction

The increasing demand for environmentally benign and sustainable pest management solutions has driven research into naturally derived compounds with insecticidal activity. Fatty acid methyl esters (FAMEs), which are derivatives of fatty acids, have emerged as a promising class of biopesticides. Limited studies have suggested that this compound may possess biological activity, including potential insecticidal properties. This guide provides an in-depth overview of the current, albeit limited, knowledge and a projection of research directions for this compound.

Quantitative Data on the Insecticidal Activity of Fatty Acid Methyl Esters

| Compound | Insect Species | Bioassay Type | Efficacy (LC50/LD50) | Reference |

| Methyl Oleate | Aedes aegypti (larvae) | Larvicidal | Induces notable larval mortality (80%) | [1] |

| Methyl Linoleate | Aedes aegypti (larvae) | Larvicidal | Induces notable larval mortality (80%) | [1] |

| Methyl Palmitate | Carmine Spider Mite | Contact Toxicity | Exhibited neurotoxic symptoms | [2] |

| C8, C10, C12 Methyl Esters | Stable Flies | Antifeedant/Toxicity | Strong antifeedant and toxic effects | [3] |

Experimental Protocols

Detailed experimental protocols for bioassays specifically utilizing this compound are not documented in the available literature. Therefore, a generalized protocol for assessing the contact and fumigant toxicity of a FAME against a common stored-product insect, such as Tribolium castaneum (red flour beetle), is provided below. This protocol is a composite of standard methods described for similar compounds.

General Bioassay Workflow

Rearing of Test Insects

-

Species: Tribolium castaneum (Herbst).

-

Rearing Medium: Whole wheat flour with 5% (w/w) brewer's yeast.

-

Conditions: Maintained in a controlled environment at 28 ± 2°C, 65 ± 5% relative humidity, and a photoperiod of 12:12 (L:D).

-

Age: Unsexed adults, 7-14 days old, are typically used for bioassays.

Preparation of Test Solutions

This compound should be dissolved in an appropriate solvent, such as acetone or ethanol, to prepare a stock solution. A series of dilutions are then made from the stock solution to create a range of concentrations for testing. A solvent-only control is essential for all bioassays.

Contact Toxicity Bioassay (Topical Application)

-

Adult insects are immobilized by chilling on a cold plate.

-

A 1 µL droplet of the test solution is applied to the dorsal thorax of each insect using a micro-applicator.

-

Treated insects are transferred to a ventilated petri dish containing a food source.

-

Mortality is assessed at 24, 48, and 72 hours post-application. Insects are considered dead if they are unable to move when prodded with a fine brush.

-

The LD50 (lethal dose for 50% of the population) is calculated using probit analysis.

Fumigant Toxicity Bioassay

-

A filter paper disc is impregnated with a specific volume of the test solution.

-

The treated filter paper is placed in a sealed container (e.g., a glass vial or jar) of a known volume.

-

A known number of adult insects (e.g., 10-20) are introduced into the container, often in a smaller ventilated vial to prevent direct contact with the treated paper.

-

The container is sealed to allow for vapor phase exposure.

-

Mortality is recorded at set time intervals (e.g., 6, 12, 24 hours).

-

The LC50 (lethal concentration for 50% of the population) is determined through probit analysis.

Potential Mechanism of Action

The precise molecular target and mechanism of action for this compound as an insecticide have not been elucidated. However, research on other FAMEs and structurally related natural compounds, such as monoterpenoids, suggests potential modes of action.

One plausible hypothesis is the disruption of the insect's nervous system. Some studies on essential oils and their components have pointed to the octopamine receptor system as a potential target.[4] Octopamine is a critical neurotransmitter, neurohormone, and neuromodulator in invertebrates, playing a role in various physiological processes. Interference with octopaminergic signaling can lead to a range of detrimental effects, including paralysis and death.

Another potential mechanism could involve the disruption of cell membranes. Fatty acids and their esters are lipophilic and may intercalate into and disrupt the integrity of neuronal and other cell membranes, leading to a loss of function and cell death.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a FAME, such as this compound, acts as an antagonist at an insect octopamine receptor.

Conclusion and Future Directions

While this compound is a compound of interest for its potential insecticidal properties, there is a clear need for empirical data to substantiate this potential. Future research should focus on:

-

Systematic Screening: Conducting comprehensive bioassays (contact, fumigant, and repellent) against a range of economically important insect pests.

-

Quantitative Analysis: Determining key toxicological parameters such as LC50 and LD50 values.

-

Mechanism of Action Studies: Investigating the molecular targets and physiological effects of this compound in insects, including its potential interaction with the octopamine receptor system and other neurological targets.

-

Formulation Development: Exploring formulations that could enhance the stability and efficacy of this compound for practical application.

This technical guide provides a foundational framework for initiating such research, with the ultimate goal of evaluating this compound as a viable and environmentally compatible insect control agent.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Fatty acids, methyl esters and insect growth. | Semantic Scholar [semanticscholar.org]

- 3. Spatial repellency, antifeedant activity and toxicity of three medium chain fatty acids and their methyl esters of coconut fatty acid against stable flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fumigant toxicity and biochemical effects of selected essential oils toward the red flour beetle, Tribolium castaneum (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Chemical Reactions of Methyl 9-decenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-decenoate, a bio-derived unsaturated fatty acid methyl ester, serves as a versatile platform chemical with significant potential in the synthesis of polymers, fine chemicals, and pharmaceutical intermediates. Its terminal double bond and ester functionality allow for a range of chemical transformations. This technical guide provides an in-depth overview of the core chemical reactions involving this compound, including metathesis, hydrogenation, epoxidation, and polymerization. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate research and development in related fields.

Metathesis Reactions

Olefin metathesis is a powerful tool for the transformation of this compound, enabling the formation of new carbon-carbon double bonds. Both self-metathesis and cross-metathesis are key reactions for producing valuable chemical intermediates.

Self-Metathesis (Homometathesis)

The self-metathesis of this compound, often modeled by the reaction of methyl oleate, results in the formation of a long-chain diester and a long-chain internal alkene. This reaction is particularly useful for producing precursors for polymers and specialty chemicals.[1]

Experimental Protocol: Self-Metathesis of a Methyl Ester

A representative protocol for the self-metathesis of methyl oleate using a Grubbs II catalyst is as follows:

-

In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve methyl oleate (1.0 mL) in dry dichloromethane (1.0 mL).[1]

-

Add the Grubbs II (second generation) catalyst (e.g., 0.03 mmol).[2]

-

Heat the reaction mixture to 40-45°C and stir for 15-36 hours.[1][2]

-

After the reaction is complete, wash the contents with ethyl acetate and pass through a pad of anhydrous sodium sulfate.[2]

-

Remove the solvent using a rotary evaporator and dry under reduced pressure to obtain the metathesized products.[2]

-

Analyze the products qualitatively and quantitatively using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Quantitative Data: Self-Metathesis of Methyl Oleate

| Catalyst Loading (mmol) | Solvent Volume (mL) | Yield (%) | E/Z Isomer Ratio of Products | Reference |

| Grubbs II (amount not specified) | 1 | 51 | 8:2 | [1] |

| 0.06 | 20 | 80 (total metathesized products) | Not Specified | [2] |

Note: Methyl oleate is a common proxy for studying the metathesis of unsaturated fatty acid methyl esters like this compound.

Cross-Metathesis

Cross-metathesis of this compound with various olefins is a versatile method for synthesizing a wide range of functionalized molecules. A notable example is the cross-metathesis with ethylene (ethenolysis) to produce 1-decene and this compound, which are valuable industrial intermediates.[3] Another important application is the reaction with cyanated olefins to produce precursors for nylons.[4]

Experimental Protocol: Cross-Metathesis with an Olefin

The following is a general procedure for the cross-metathesis of an unsaturated methyl ester with a partner olefin:

-

In a suitable reactor (e.g., a batch reactor or a Schlenk-type reactor), combine the unsaturated fatty acid methyl ester, the cross-metathesis partner (e.g., eugenol, allyl cyanide, or ethylene), and a solvent (e.g., 2-propanol, ethanol, or toluene).[3][4][5]

-

Add a ruthenium-based catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst (e.g., 0.1 mol %).[3][5]

-

If using a gaseous olefin like ethylene, pressurize the reactor to the desired pressure (e.g., 2.5 molar ratio of ethylene to methyl ester).[3]

-

Maintain the reaction at a specific temperature (e.g., 50°C) for a set duration (e.g., 10 minutes to several hours).[3][5]

-

Monitor the reaction progress and product distribution using GC.[3][4][5]

-

Upon completion, purify the products using appropriate methods such as column chromatography.

Quantitative Data: Cross-Metathesis of Unsaturated Fatty Acid Methyl Esters

| Cross-Metathesis Partner | Catalyst | Catalyst Loading | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| Eugenol | Grubbs 2nd Gen. | 0.1 mol % | 50 | >90 | >98 | [5] |

| Allyl Cyanide | Not Specified | Not Specified | >95 | >92 | 25-30 (desired product) | [4] |

| Ethylene | Hoveyda-Grubbs 2nd Gen. on SiO2 | Not Specified | 40-70 | 82 | 77 (ethenolysis products) | [3] |

Hydrogenation

The double bond in this compound can be fully or partially hydrogenated to yield valuable saturated or monounsaturated products. Complete hydrogenation yields methyl decanoate, while selective hydrogenation of polyunsaturated fatty esters can produce monounsaturated esters. Furthermore, the ester group can be reduced to an alcohol.

Double Bond Hydrogenation

The selective hydrogenation of polyunsaturated fatty acid methyl esters (FAMEs) to their monounsaturated counterparts is a crucial industrial process.[6]

Experimental Protocol: Selective Hydrogenation of Polyunsaturated FAMEs

A general procedure for selective hydrogenation is as follows:

-

Place a bifunctional ligand-modified Pd/MIL-101(Cr) catalyst (50 mg) in a three-necked round-bottom flask.[7]

-

Purge the flask with hydrogen through three vacuum-hydrogen cycles.[7]

-

Reduce the catalyst at 100°C under a hydrogen flow (50 mL/min) for 1 hour.[7]

-

Inject a 50% solution of the FAMEs (10 g).[7]

-

Carry out the reaction at 100°C with vigorous hydrogen bubbling (150 mL/min) for the desired time.[7]

-

Analyze the product composition using GC-FID.[6]

Quantitative Data: Selective Hydrogenation of Polyunsaturated FAMEs

| Catalyst | Temperature (°C) | Selectivity for Monounsaturated FAMEs (%) | Turnover Frequency (h⁻¹) | Reference |

| Pd/MIL-101(Cr) with ABA ligand | 100 | >94 | up to ~15,400 | [7] |

Ester Hydrogenation to Alcohols

The ester group of this compound can be hydrogenated to produce 9-decen-1-ol, a valuable fatty alcohol. This is typically carried out at higher pressures and temperatures using specific catalysts.

Experimental Protocol: Hydrogenation of Fatty Acid Methyl Esters to Fatty Alcohols

A continuous process for the hydrogenation of FAMEs to fatty alcohols is described as follows:

-

Continuously react the fatty acid methyl ester with hydrogen in a reactor (e.g., a trickling bed reactor).[8]

-

Maintain the reaction pressure between 20 and 100 bar (preferably 20-50 bar).[8]

-

Maintain the reaction temperature between 160°C and 270°C (preferably 180-240°C).[8]

-

Use a molar ratio of hydrogen to FAME substrate of 10:1 to 500:1.[8]

-

Employ a catalyst containing copper, chromium, manganese, and barium oxides.[8]

-

The resulting fatty alcohols are then purified.

Quantitative Data: Hydrogenation of Methyl Oleate to Oleyl Alcohol

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield of Oleyl Alcohol (%) | Reference |

| Rh-Sn/TiO2 | Not Specified | Not Specified | 88.3 | [9] |

Epoxidation

The terminal double bond of this compound can be converted into an epoxide ring, a highly reactive functional group that opens up numerous synthetic possibilities for producing biolubricants, polyols, and other specialty chemicals. A common method involves the in-situ generation of performic acid.

Experimental Protocol: Epoxidation with In-Situ Generated Performic Acid

A typical procedure for the epoxidation of a fatty acid methyl ester is as follows:

-

In a three-necked round-bottom flask placed in a water bath, pre-mix the fatty acid methyl ester (e.g., 150 g) with formic acid.

-